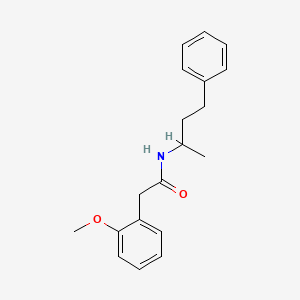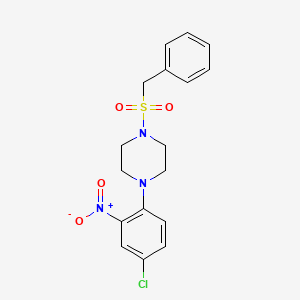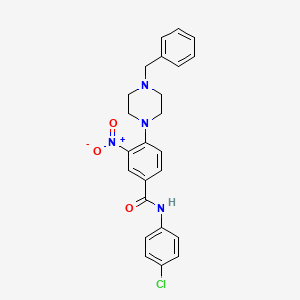
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide
Overview
Description
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide, also known as BPN-14770, is a small molecule drug compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorder.
Mechanism of Action
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide is a positive allosteric modulator of the sigma-1 receptor, which is a chaperone protein that plays a role in various cellular processes, including calcium signaling, oxidative stress, and protein folding. By binding to the sigma-1 receptor, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide enhances its activity, leading to increased neuroplasticity and improved cognitive function.
Biochemical and Physiological Effects:
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects, including increased neuroplasticity, enhanced synaptic transmission, and reduced inflammation. In mouse models of Alzheimer's disease, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to reduce amyloid beta levels and improve synaptic function. In mouse models of Fragile X syndrome, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to increase the expression of the FMRP protein, which is deficient in this disorder.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide is its specificity for the sigma-1 receptor, which reduces the risk of off-target effects. However, one limitation of 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide is its relatively low potency, which may require higher doses for therapeutic efficacy.
Future Directions
For research on 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide include further preclinical studies to assess its safety and efficacy in animal models, as well as clinical trials to evaluate its potential therapeutic applications in humans. Additionally, research on the sigma-1 receptor and its role in various neurological disorders may provide insights into the mechanisms underlying the therapeutic effects of 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide and lead to the development of novel treatments for these disorders.
Scientific Research Applications
4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorder. In preclinical studies, 4-(4-benzyl-1-piperazinyl)-N-(4-chlorophenyl)-3-nitrobenzamide has been shown to improve cognitive function and memory in mouse models of Alzheimer's disease and Fragile X syndrome. It has also been shown to reduce anxiety-like behavior in mouse models of autism spectrum disorder.
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-20-7-9-21(10-8-20)26-24(30)19-6-11-22(23(16-19)29(31)32)28-14-12-27(13-15-28)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBZXMMPSGVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzo-1,4-quinone O-[4-(1,1,2,3,3,3-hexafluoropropoxy)benzoyl]oxime](/img/structure/B3957484.png)
![5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3957503.png)
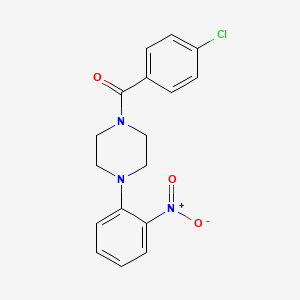
![4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3957514.png)
![6-fluoro-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B3957536.png)

![ethyl 5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3957548.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3957554.png)
![1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3957558.png)
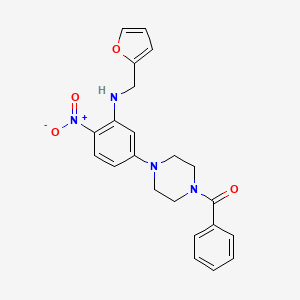

![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B3957594.png)
